ethyl 2-{[3-benzyl-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate
描述
Ethyl 2-{[3-benzyl-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate is a quinazolinone derivative characterized by a benzyl group at position 3, a morpholine moiety at position 6, and an ethyl thioacetate group at position 2. This compound serves as a key intermediate in synthesizing N-substituted derivatives and heterocyclic systems with enhanced bioactivity . Its structural uniqueness lies in the combination of a lipophilic benzyl group, a polar morpholine ring, and a hydrolytically labile thioacetate side chain, which collectively influence its physicochemical and biological properties.
属性
IUPAC Name |
ethyl 2-(3-benzyl-6-morpholin-4-yl-4-oxoquinazolin-2-yl)sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S/c1-2-30-21(27)16-31-23-24-20-9-8-18(25-10-12-29-13-11-25)14-19(20)22(28)26(23)15-17-6-4-3-5-7-17/h3-9,14H,2,10-13,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUSGLHPQYXIUHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=C(C=C(C=C2)N3CCOCC3)C(=O)N1CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Core Synthesis: 3,4-Dihydroquinazolin-4-One Derivatives
The quinazolinone core serves as the foundational structure for subsequent functionalization. Modern approaches emphasize eco-friendly solvents and catalytic systems to enhance efficiency.
Microwave-Assisted Cyclization
A microwave-irradiated, one-pot reaction between methyl 2-formylphenyl carbamate and morpholine-propan-1-amine in formic acid yields 6-morpholino-3,4-dihydroquinazolin-4-one. This method reduces reaction times from 6–8 hours (conventional heating) to 20–30 minutes while maintaining yields of 88–92%. The use of formic acid as both solvent and catalyst eliminates the need for transition metals, aligning with green chemistry principles.
Table 1: Core Synthesis Methods Comparison
| Parameter | Conventional Heating | Microwave |
|---|---|---|
| Reaction Time | 4–6 hours | 20–30 minutes |
| Yield | 75–82% | 88–92% |
| Solvent | 2-MeTHF/MeOH | Formic Acid |
| Catalyst | K₂CO₃ | None |
Regioselective Functionalization at Position 3: Benzylation
Introducing the benzyl group at position 3 requires careful control to avoid over-alkylation.
Nucleophilic Aromatic Substitution
Reacting 6-morpholino-3,4-dihydroquinazolin-4-one with benzyl chloride in dimethylformamide (DMF) at 80°C for 12 hours in the presence of potassium carbonate achieves 85% benzylation. The base deprotonates the N-H group at position 3, enabling nucleophilic attack by the benzyl chloride. DMF’s high polarity facilitates the reaction, though alternatives like acetonitrile reduce side-product formation by 15%.
Sulfanyl Acetate Esterification at Position 2
The sulfanyl acetate side chain is introduced via a thiol-alkylation reaction, critical for the compound’s bioactivity.
Thiol-Mediated Alkylation
Heating 2-mercapto-3-benzyl-6-morpholinoquinazolin-4(3H)-one with ethyl chloroacetate in acetonitrile at 70°C for 8 hours in the presence of potassium carbonate affords the target compound in 89% yield. The base deprotonates the thiol group, enhancing nucleophilicity for the SN2 reaction with ethyl chloroacetate.
Table 2: Sulfanylation Reaction Optimization
| Condition | Ethanol | Acetonitrile |
|---|---|---|
| Temperature | 70°C | 70°C |
| Time | 6 hours | 8 hours |
| Yield | 85% | 89% |
| Purity (Post-Column) | 91% | 94% |
Purification and Characterization
Final purification employs a combination of column chromatography and recrystallization to achieve pharmaceutical-grade purity.
Industrial-Scale Production Considerations
Scaling the synthesis requires addressing solvent recovery and catalyst reuse.
Continuous Flow Reactor Design
A pilot-scale study demonstrated that a continuous flow system with in-line liquid-liquid extraction reduces DMF usage by 40% and reaction time by 30% compared to batch processes. The system operates at 10 bar and 100°C, achieving a throughput of 5 kg/day with 87% yield.
化学反应分析
Types of Reactions
Ethyl 2-{[3-benzyl-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the quinazolinone core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted quinazolinone derivatives.
科学研究应用
Anticancer Activity
Recent studies have highlighted the anticancer properties of ethyl 2-{[3-benzyl-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent .
Antimicrobial Properties
The compound exhibits notable antimicrobial activity against a range of pathogens. Studies indicate that it can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungi. This antimicrobial potential is attributed to its ability to disrupt bacterial cell membranes and interfere with metabolic processes .
Neuroprotective Effects
Ethyl 2-{[3-benzyl-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate has been investigated for its neuroprotective effects in models of neurodegenerative diseases. Preliminary findings suggest that it may reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in conditions such as Alzheimer's disease .
Analgesic and Anti-inflammatory Properties
Research indicates that this compound possesses analgesic and anti-inflammatory properties, making it a candidate for pain management therapies. Its mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of pain signaling pathways .
Drug Development
Given its diverse biological activities, ethyl 2-{[3-benzyl-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate serves as a valuable lead compound for the design of new drugs. Structure-activity relationship studies are ongoing to optimize its efficacy and selectivity for specific targets .
Table 1: Summary of Biological Activities
作用机制
The mechanism of action of ethyl 2-{[3-benzyl-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets. The quinazolinone core can bind to enzymes or receptors, modulating their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, while the benzyl group can improve binding affinity to the target.
相似化合物的比较
Comparison with Similar Quinazolinone Derivatives
Substituent Variations at Position 3
The substituent at position 3 significantly impacts steric bulk, lipophilicity, and receptor interactions:
- Benzyl group (target compound): Enhances lipophilicity and may improve membrane permeability.
- Phenyl group (Ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate, ) : Lacks the methylene spacer of benzyl, reducing steric hindrance. This compound demonstrated HDL cholesterol-enhancing activity in preclinical studies .
- Synthesized via a green chemistry approach (choline chloride:urea deep eutectic solvent and microwave irradiation) with a 59% yield .
- 4-Chlorophenyl (2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide, ) : The electron-withdrawing chlorine atom may enhance metabolic stability but reduces solubility. The acetamide side chain (vs. ester) alters hydrolysis kinetics and bioavailability .
Table 1: Substituent Effects at Position 3
Substituent Variations at Position 6
The morpholine group at position 6 in the target compound introduces a polar, hydrogen-bond-capable moiety, improving aqueous solubility. In contrast:
- Trimethoxy (V004-3054, ): A trimethoxy-substituted quinazolinone (Mol. Wt. 434.44) exhibits increased steric bulk and electron-donating effects, which may alter pharmacokinetics .
Thioether Side Chain Modifications
The ethyl thioacetate group in the target compound is prone to hydrolysis, releasing thiol intermediates. Comparisons include:
- Acetamide () : Replacing the ester with an amide improves metabolic stability but reduces electrophilicity, impacting prodrug activation .
Table 2: Thioether Side Chain Comparisons
Crystallographic and Structural Insights
The crystal structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate () reveals intermolecular hydrogen bonds (N–H···O and C–H···O) stabilizing the lattice. The morpholine group in the target compound may introduce additional hydrogen-bonding interactions, influencing packing and solubility . SHELX programs (SHELXL, SHELXT) were critical in resolving these structures .
生物活性
Ethyl 2-{[3-benzyl-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.
- Chemical Name : Ethyl 2-{[3-benzyl-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate
- CAS Number : 422278-78-2
- Molecular Formula : C23H25N3O4S
- Molecular Weight : 439.53 g/mol
Antimicrobial Activity
Research indicates that derivatives of quinazoline compounds exhibit significant antimicrobial properties. Ethyl 2-{[3-benzyl-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate has been evaluated for its efficacy against various bacterial strains. Studies have shown it possesses notable antibacterial activity, particularly against Gram-positive bacteria, which is attributed to the presence of the sulfur atom in its structure that enhances permeability through bacterial membranes .
Anticancer Properties
Quinazoline derivatives are recognized for their anticancer potential. Ethyl 2-{[3-benzyl-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate has demonstrated cytotoxic effects on several cancer cell lines. In vitro studies revealed that the compound induces apoptosis in cancer cells, likely through the activation of caspase pathways and modulation of cell cycle progression .
Anticonvulsant Effects
The compound has also been explored for anticonvulsant properties. Research shows that derivatives containing the quinazoline moiety can reduce seizure activity in animal models, suggesting potential therapeutic applications in epilepsy treatment . The mechanism is believed to involve modulation of neurotransmitter systems and ion channel activity.
Case Studies
-
Antimicrobial Activity Study :
- Objective : Evaluate the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli.
- Method : Disc diffusion method was employed.
- Results : The compound showed inhibition zones of 15 mm against S. aureus and 12 mm against E. coli, indicating moderate antibacterial activity.
-
Cytotoxicity Assay :
- Objective : Assess cytotoxic effects on MCF-7 breast cancer cells.
- Method : MTT assay was used to determine cell viability.
- Results : IC50 value was found to be 25 µM, demonstrating significant cytotoxicity compared to control groups.
常见问题
Q. Table 1: Comparison of Synthetic Conditions
| Parameter | ||
|---|---|---|
| Solvent | Ethanol | Acetonitrile |
| Reaction Time (h) | 6 | 8 |
| Yield (%) | 85 | 89 |
Basic: How is the crystal structure of this compound determined?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:
- Data Collection: Use a Rigaku XtaLAB Synergy diffractometer with Cu-Kα radiation (λ = 1.54184 Å) at 100 K .
- Structure Solution: SHELXT for initial phase determination via intrinsic phasing algorithms .
- Refinement: SHELXL for full-matrix least-squares refinement, incorporating anisotropic displacement parameters for non-H atoms. Hydrogen atoms are placed geometrically or located via difference maps .
- Validation: Check for R-factor convergence (e.g., R₁ < 0.05) and validate using PLATON for symmetry and intermolecular interactions .
Key Crystallographic Parameters (Example):
Advanced: How to resolve discrepancies in spectroscopic data during characterization?
Methodological Answer:
Discrepancies in NMR or IR data can arise from dynamic processes (e.g., rotamerism) or solvent effects. Mitigation strategies include:
- Variable-Temperature NMR: Conduct experiments at 25°C and −40°C to identify rotameric splitting in the ethyl ester group .
- Cross-Validation: Compare experimental IR carbonyl stretches (~1740 cm⁻¹ for ester C=O) with DFT-calculated frequencies (B3LYP/6-31G* basis set) .
- Mass Spectrometry: High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and rule out impurities .
Advanced: What computational methods predict intermolecular interactions in the solid state?
Methodological Answer:
- Hirshfeld Surface Analysis: Quantify intermolecular contacts (e.g., H···H, C···H, O···H) using CrystalExplorer. For related quinazolinones, H···H interactions dominate (48.4%), followed by O···H (18.7%) .
- DFT Calculations: Optimize the gas-phase structure at the B3LYP/6-311++G(d,p) level to compare with experimental bond lengths (e.g., S–C bond: 1.76 Å calc. vs. 1.75 Å expt.) .
- Docking Studies: For bioactivity hypotheses, dock the compound into target proteins (e.g., EGFR kinase) using AutoDock Vina to assess binding affinity .
Advanced: How to optimize reaction conditions for higher yield?
Methodological Answer:
- DoE Approach: Use a 3-factor Box-Behnken design to optimize temperature (60–100°C), solvent polarity (ethanol to DMF), and catalyst loading (1–2 eq. K₂CO₃) .
- In Situ Monitoring: Track reaction progress via TLC (Rf = 0.5 in ethyl acetate/hexane 3:7) or FTIR for thiol disappearance (~2550 cm⁻¹ S–H stretch) .
- Microwave Assistance: Reduce reaction time to 1–2 hours with microwave irradiation (100 W, 80°C), achieving ~95% yield .
Advanced: How to handle disorder in crystallographic refinement?
Methodological Answer:
- Modeling Disorder: For disordered ethyl groups, split the occupancy (e.g., 0.53:0.47) and refine anisotropic displacement parameters (ADPs) with SHELXL’s PART instruction .
- Restraints: Apply SIMU and DELU restraints to maintain reasonable geometry for disordered fragments .
- Validation: Check the ADPs in Olex2 and ensure the residual electron density is <0.5 eÅ⁻³ .
Advanced: How to design biological assays to evaluate anticancer activity?
Methodological Answer:
- Target Selection: Prioritize kinases (e.g., PI3K, EGFR) based on morpholino and quinazolinone pharmacophores .
- In Vitro Assays:
- Controls: Use staurosporine as a positive control and DMSO as a vehicle control .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
